![molecular formula C34H34N2O2 B12630132 4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) CAS No. 919789-61-0](/img/structure/B12630132.png)
4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two morpholine groups attached to a central diphenylethene core, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) typically involves the reaction of 1,2-diphenylethene with 4-bromophenylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be carried out in a continuous flow reactor to enhance efficiency. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
- **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bisphenol
- **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dibenzoic acid
Uniqueness
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is unique due to the presence of morpholine groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields.
属性
CAS 编号 |
919789-61-0 |
|---|---|
分子式 |
C34H34N2O2 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
4-[4-[2-(4-morpholin-4-ylphenyl)-1,2-diphenylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C34H34N2O2/c1-3-7-27(8-4-1)33(29-11-15-31(16-12-29)35-19-23-37-24-20-35)34(28-9-5-2-6-10-28)30-13-17-32(18-14-30)36-21-25-38-26-22-36/h1-18H,19-26H2 |
InChI 键 |
CQPGLSFUQLRSRP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCOCC5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


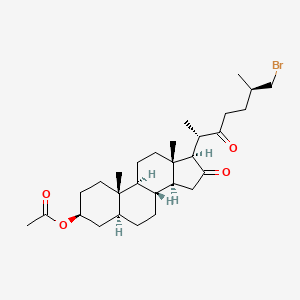
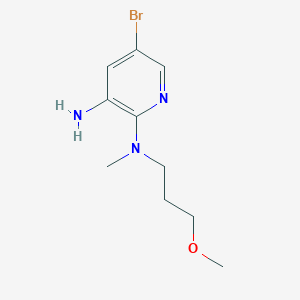
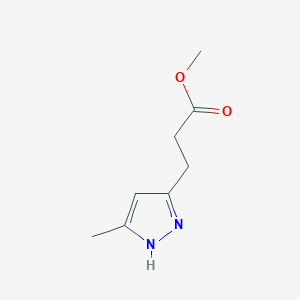

![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
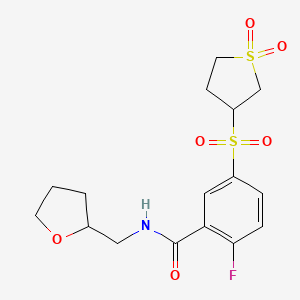
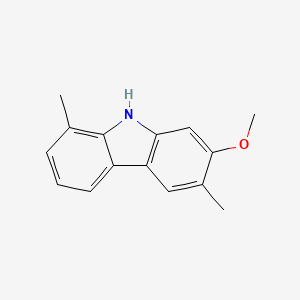
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
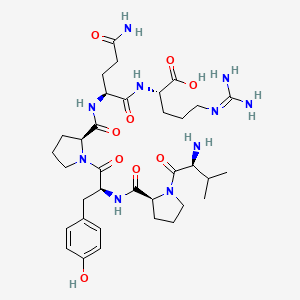

![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)

